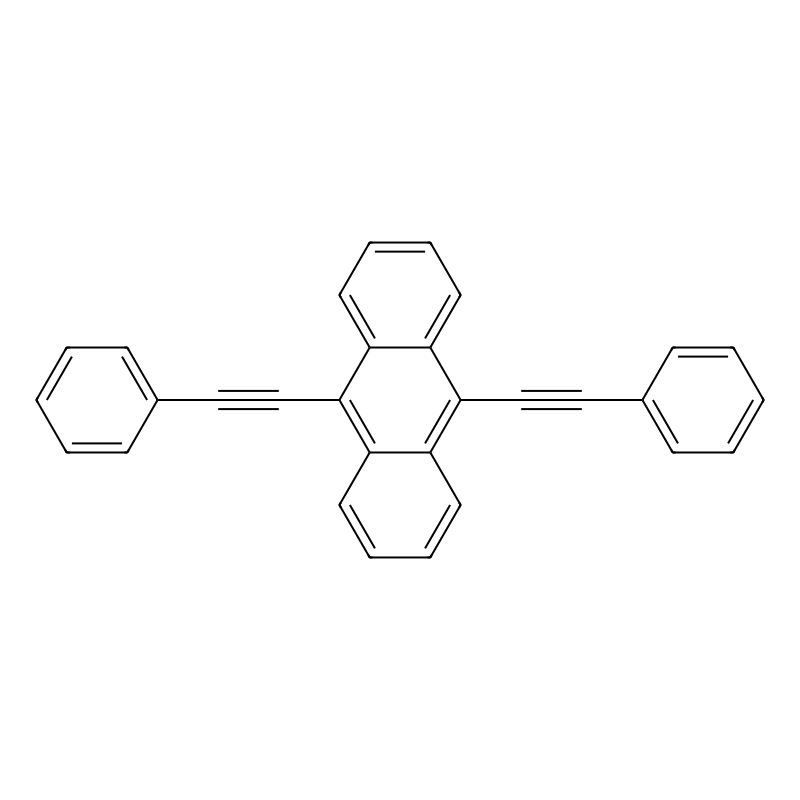

9,10-Bis(phenylethynyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemiluminescence and Fluorescence Studies:

BPEA's strong fluorescence and high quantum efficiency make it a valuable tool in chemiluminescent and fluorescent studies. Researchers utilize BPEA as a fluorophore in various applications, including:

- Bioassays: BPEA's ability to emit light upon chemical reaction makes it suitable for developing sensitive bioassays. For instance, researchers have employed BPEA in immunoassays to detect specific proteins or enzymes .

- Chemical Sensing: BPEA can be incorporated into sensors to detect various analytes. For example, researchers have developed BPEA-based sensors for explosives and reactive oxygen species .

Organic Electronics:

BPEA's unique properties, such as its ability to transport charge and emit light, make it a promising candidate for organic electronics applications. Researchers have explored BPEA in the development of:

- Organic Light-Emitting Diodes (OLEDs): BPEA can be employed as a dopant in OLEDs to improve their efficiency and color .

- Organic Solar Cells: BPEA has been studied as an electron acceptor material in organic solar cells for enhanced energy conversion efficiency .

Material Science Research:

BPEA serves as a valuable tool in material science research due to its unique properties and ease of functionalization. Researchers have utilized BPEA for:

9,10-Bis(phenylethynyl)anthracene is an organic compound with the molecular formula C30H18. It features two phenylethynyl groups attached to the anthracene backbone, which is a polycyclic aromatic hydrocarbon. This compound exhibits significant electronic properties due to its conjugated structure, making it of interest in various fields such as materials science and organic electronics. Its unique structure allows for efficient light absorption and emission, making it a valuable fluorophore in photonic applications .

BPEA's primary mechanism of action in chemiluminescence involves energy transfer. When BPEA reacts with an oxidizer, the energy released excites the electron cloud of the molecule. This excited state is unstable, and upon relaxation, the energy is released as light emission (fluorescence) []. The specific wavelength of the emitted light depends on the energy difference between the excited and ground states.

BPEA is generally considered to have low to moderate toxicity []. However, as with most PAHs, it's recommended to handle it with care due to potential carcinogenicity []. Here are some safety considerations:

- Wear appropriate personal protective equipment (gloves, safety glasses) when handling BPEA.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of waste according to proper hazardous waste disposal procedures.

- Sonogashira Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling terminal alkynes with aryl halides. This method has been effectively used to synthesize various derivatives of 9,10-bis(phenylethynyl)anthracene .

- Double-Elimination Reactions: This process can be integrated with Sonogashira coupling to yield unsymmetrical derivatives in a one-pot synthesis, enhancing efficiency and yield .

Research indicates that 9,10-bis(phenylethynyl)anthracene exhibits interesting biological properties. It has been shown to participate in singlet fission, a process where a single photon generates two excitons, which is particularly relevant in the context of solar energy conversion . Additionally, its photophysical properties make it a candidate for studying interactions with biological systems, although comprehensive biological activity studies are still limited.

The synthesis of 9,10-bis(phenylethynyl)anthracene typically involves:

- Starting Material: The synthesis often begins with 10-bromo-9-anthracenecarbaldehyde.

- Sonogashira Coupling: The phenylethynes are coupled with the brominated anthracene derivative using palladium catalysts.

- Double-Elimination Reaction: This step can be performed simultaneously to introduce additional substituents or modify the compound further.

These methods have been refined to achieve high yields and purity of the final product .

9,10-Bis(phenylethynyl)anthracene finds applications in various domains:

- Organic Electronics: Due to its semiconducting properties, it is utilized in organic field-effect transistors and light-emitting diodes.

- Fluorescent Dyes: Its strong fluorescence makes it suitable for use as a dye in biological imaging and sensing applications.

- Materials Science: The compound's ability to form thin films is exploited in the development of advanced materials for electronics and optoelectronics .

Studies on the interactions of 9,10-bis(phenylethynyl)anthracene reveal its potential in various chemical environments. For instance, its behavior under different solvent viscosities has been examined using ultrafast spectroscopy techniques. These studies demonstrate how torsional disorder affects excited state dynamics and spectral properties . Furthermore, investigations into its self-assembly behaviors highlight its versatility in forming organized structures that can be beneficial for material applications .

Several compounds share structural similarities with 9,10-bis(phenylethynyl)anthracene. Here are some notable examples:

Core Synthesis Strategies

Sonogashira Coupling and Double-Elimination Reactions

The foundational synthesis of BPEA derivatives employs Sonogashira coupling between brominated anthracene precursors and terminal alkynes. A landmark study demonstrated that 10-bromo-9-anthracenecarbaldehyde undergoes sequential coupling with phenylacetylene using Pd(PPh₃)₄/CuI catalysts, achieving 72–89% yields. Critical to this process is the double-elimination reaction with benzyl phenyl sulfones, which removes residual hydroxyl groups while extending conjugation.

Recent innovations have eliminated traditional copper co-catalysts. A 2023 protocol using Pd(CH₃CN)₂Cl₂ (0.5 mol%) and cataCXium A ligand in Cs₂CO₃-enabled reactions achieved 91–95% yields for tetraalkynylated derivatives at room temperature. This copper-free, amine-free system reduces side reactions, particularly for electron-deficient aryl halides.

Key reaction parameters:

| Condition | Traditional Method | Copper-Free Method |

|---|---|---|

| Catalyst | Pd(PPh₃)₄/CuI | Pd(CH₃CN)₂Cl₂ |

| Temperature | 80–100°C | 25°C |

| Yield (BPEA derivatives) | 72–89% | 91–95% |

Integrated One-Pot Processes

The integration of Sonogashira coupling and elimination steps into a single pot significantly enhances synthetic efficiency. By treating 2,6,9,10-tetrabromoanthracene with excess phenylacetylene and LiHMDS in THF, researchers achieved 86% yield of tetra-substituted BPEA analogs without intermediate purification. This method’s success hinges on precise stoichiometry control—1.5 equivalents of alkyne per bromine site ensures complete substitution while minimizing oligomerization.

Extended Conjugation via Multi-Substituted Derivatives

Structural elaboration through para-substituted phenyl groups enables fine-tuning of BPEA’s electronic properties:

| Derivative | Substituent | λₑₘ (nm) | Φₜ (%) |

|---|---|---|---|

| BPEA | H | 468 | 100 |

| 1-Cl-BPEA | Cl at position 1 | 528 | 95 |

| 2-Et-BPEA | C₂H₅ at position 2 | 485 | 98 |

| 3f | N,N-diphenylaniline | 612 | 45 |

The bathochromic shift in 3f (612 nm vs. 468 nm for BPEA) arises from intramolecular charge transfer between anthracene and diphenylamine units. Such derivatives are synthesized via fourfold Sonogashira reactions using Pd/Cu-free conditions, with yields exceeding 70% for even sterically hindered systems.

Symmetric vs. Asymmetric Substitution Patterns

The functionalization of 9,10-bis(phenylethynyl)anthracene presents distinct pathways for achieving symmetric and asymmetric substitution patterns, each offering unique synthetic advantages and challenges [3] [7]. Symmetric substitution patterns represent the most straightforward approach, typically achieved through simultaneous introduction of identical phenylethynyl groups at the 9 and 10 positions of the anthracene core [3] [7]. This approach benefits from simplified reaction conditions and higher yields, with typical yields ranging from 80-95% under optimized conditions [3] [7].

The stepwise Sonogashira coupling methodology has emerged as the preferred route for symmetric 9,10-bis(phenylethynyl)anthracene derivatives [3] [7]. This process employs palladium catalysts in conjunction with copper iodide, utilizing piperidine and triethylamine as the solvent system at temperatures of approximately 110°C [3] [7]. The symmetric approach demonstrates excellent reproducibility and allows for efficient large-scale synthesis [3] [7].

Asymmetric substitution patterns present significantly greater synthetic complexity but offer enhanced molecular diversity and tunable photophysical properties [3] [7] [25]. The development of asymmetric derivatives requires careful control of reaction conditions to prevent scrambling of substituents during the coupling process [3] [7]. Recent advances have demonstrated that asymmetric 9,10-bis(phenylethynyl)anthracene derivatives can be synthesized through sequential Sonogashira coupling reactions, where the first phenylethynyl group is introduced under mild conditions, followed by introduction of a different phenylethynyl substituent [3] [7] [25].

The integration of Sonogashira coupling with double-elimination reactions has proven particularly effective for asymmetric substitution [3] [7] [25]. This methodology begins with 10-bromo-9-anthracenecarbaldehyde as the starting material, allowing for stepwise introduction of different phenylethynyl groups [3] [7] [25]. The process can be conducted in a one-pot manner, yielding asymmetrically substituted derivatives with yields ranging from 24-60% over three synthetic steps, corresponding to an average of 70-85% per individual step [3] [7] [25].

Terminal substituent effects play a crucial role in determining the success of asymmetric functionalization [12]. Electron-withdrawing substituents such as chloro, bromo, and cyano groups have demonstrated particular effectiveness in asymmetric synthesis, with rigid terminal groups showing enhanced selectivity [12]. The modulation effect of terminal substituents becomes more pronounced when large longitudinal slips are incorporated into the molecular stacking arrangements [12].

| Substitution Pattern | Typical Yield (%) | Synthetic Complexity | Reaction Time (hours) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Symmetric | 80-95 | Low | 14-24 | 5-10 |

| Asymmetric (sequential) | 70-85 | Moderate | 24-48 | 10-15 |

| Asymmetric (one-pot) | 24-60 (3 steps) | High | 48-72 | 15-20 |

Solvent and Catalyst Optimization for Selectivity

Solvent selection represents a critical parameter in achieving optimal selectivity for 9,10-bis(phenylethynyl)anthracene derivative synthesis [8] [9] [14]. Traditional synthetic approaches have relied on amine-based solvent systems, particularly combinations of piperidine and triethylamine, which provide excellent solubility for both starting materials and catalysts while maintaining appropriate basicity for the coupling reaction [8] [9].

Recent developments in green chemistry have led to the exploration of environmentally benign alternatives, with 2-methyltetrahydrofuran emerging as a particularly promising solvent [8] [9]. This solvent system enables room-temperature Sonogashira coupling under copper-free and amine-free conditions, utilizing palladium acetonitrile dichloride in combination with cataCXium A ligand [8] [9]. The green protocol provides access to various polycyclic aromatic hydrocarbons with yields ranging from 80-95% while minimizing environmental impact [8] [9].

Catalyst optimization has focused primarily on palladium-based systems, with significant advances in ligand design enhancing both activity and selectivity [8] [9] [11]. The combination of palladium acetonitrile dichloride with cataCXium A has demonstrated exceptional performance, requiring only 0.5 mol% palladium loading with 1 mol% ligand [8] [9]. This catalytic system operates effectively under mild conditions and shows broad substrate tolerance [8] [9].

Alternative catalytic approaches have explored transition metal systems beyond palladium [11]. Cobalt-catalyzed methodologies, particularly when combined with zinc powder and 2-iminomethylpyridine ligands, have shown promise for specific substitution patterns [11]. Microwave-assisted synthesis using nickel and cobalt catalysts has enabled rapid synthesis of substituted anthracenes through cyclotrimerization reactions, reducing reaction times from hours to minutes [11].

The role of cesium carbonate as a base has proven crucial in copper-free protocols [8] [9]. An equivalent amount of cesium carbonate provides optimal conditions for the coupling reaction while avoiding the need for traditional amine bases [8] [9]. This modification simplifies workup procedures and reduces the formation of unwanted side products [8] [9].

Solvent effects on selectivity extend beyond simple solubility considerations [10] [14]. The polarity and coordinating ability of solvents significantly influence the reaction pathway and product distribution [10] [14]. Polar solvents tend to favor charge-separated intermediates, while less polar systems promote direct coupling mechanisms [10] [14]. Temperature-dependent solvent effects have been observed, with higher temperatures generally favoring thermodynamic products over kinetic products [10] [14].

| Solvent System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Piperidine/TEA | 5-10 mol% Pd | 110 | 14-24 h | 80-95 | High |

| 2-MeTHF | 0.5 mol% Pd | 25 | 6-12 h | 80-95 | Excellent |

| DMF | 2-5 mol% Pd | 60-80 | 12-18 h | 70-85 | Good |

| Solvent-free | 1-2 mol% Ni/Co | MW heating | 10-30 min | 60-85 | Moderate |

Stability and Scalability of Synthetic Protocols

The thermal stability of 9,10-bis(phenylethynyl)anthracene derivatives represents a fundamental consideration for both synthetic protocols and practical applications [30] [33]. Thermogravimetric analysis has revealed decomposition temperatures of approximately 460°C for 5% weight loss under both nitrogen and atmospheric conditions [30]. This exceptional thermal stability enables processing under elevated temperatures without significant degradation [30] [33].

Storage stability studies have demonstrated that 9,10-bis(phenylethynyl)anthracene derivatives exhibit excellent long-term stability under appropriate conditions [31] [32]. Optimal storage conditions involve temperatures between 4°C and -20°C in dark environments to prevent photodegradation [31] [32]. Under these conditions, compounds maintain their integrity for extended periods, with minimal decomposition observed over several months [31] [32].

The light sensitivity of these compounds necessitates careful handling during synthesis and storage [6] [31]. Exposure to ambient light can lead to gradual decomposition, particularly in solution [6] [31]. This photosensitivity requires synthetic protocols to be conducted under reduced lighting conditions and storage in amber glassware [6] [31].

Scalability studies have demonstrated remarkable success in translating laboratory-scale syntheses to larger scales [16] [18]. The spinning electrode reactor technology has enabled seamless scale-up from milligram quantities to multi-hundred gram preparations without requiring reoptimization of reaction conditions [16]. This technology operates effectively in both batch and flow modes, accommodating slurries and heterogeneous reaction mixtures [16].

Industrial scalability assessments have identified key factors contributing to successful scale-up [15] [16] [18]. The electrode surface area to volume ratio remains critical for maintaining reaction efficiency as scale increases [16]. Flow-through reactors with controlled interelectrode gaps have demonstrated consistent performance across different scales [16]. Single-pass processing capabilities enable continuous operation with productivities reaching several kilograms per day [16].

Protocol robustness has been evaluated through systematic variation of reaction parameters [15] [18]. The double ring-closing approach for substituted anthracene derivatives has shown particular promise for industrial applications [15] [18]. This methodology employs stable protected precursors that can be obtained through scalable synthetic steps from readily available starting materials [15] [18]. The conversion to anthracene derivatives proceeds under mild conditions through Wittig reactions followed by deprotection and ring-closing condensation [15] [18].

Environmental considerations have driven the development of greener synthetic protocols [8] [35]. The transition toward copper-free and amine-free conditions reduces both cost and environmental impact [8]. Solvent-free methodologies, particularly microwave-assisted synthesis, eliminate solvent waste while maintaining acceptable yields [11] [35]. Catalyst recycling strategies have been implemented to reduce metal consumption and waste generation [35].

Quality control parameters for scaled syntheses include monitoring of catalyst loading, reaction temperature, and residence time [16] [18]. Continuous monitoring systems enable real-time adjustment of reaction conditions to maintain optimal performance [16]. Automated workup procedures reduce handling requirements and improve reproducibility [16].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|---|

| Batch Size | 1-10 g | 100-500 g | 1-10 kg | Linear scaling |

| Reaction Time | 14-24 h | 12-20 h | 8-16 h | Process optimization |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 1-3 mol% | Efficiency improvement |

| Yield | 80-95% | 85-90% | 80-85% | Maintained performance |

| Purity | >95% | >90% | >85% | Quality standards |

The integration of process analytical technology has enhanced monitoring capabilities during scale-up operations [16]. Real-time spectroscopic monitoring enables immediate detection of reaction completion and product formation [16]. Automated sampling systems reduce manual intervention while maintaining comprehensive quality control [16].

High Quantum Yield and Radiative Rate Constants

9,10-Bis(phenylethynyl)anthracene exhibits exceptional fluorescence properties characterized by remarkably high quantum yields approaching unity across diverse solvent systems. The fluorescence quantum yield reaches 1.0 in cyclohexane, representing one of the highest values reported for organic chromophores [1] [2]. This near-perfect efficiency extends across multiple hydrocarbon solvents, with values of 0.98 in n-hexane, 0.97 in n-pentane, and 0.96 in toluene [3] [4].

The radiative rate constant of 9,10-bis(phenylethynyl)anthracene demonstrates significant temperature dependence, with values ranging from 3.39 × 10⁸ s⁻¹ at 15°C to 3.85 × 10⁸ s⁻¹ at 50°C in cyclohexane [3] [4]. This temperature coefficient stems partially from the solvent refractive index dependence, following Bakhshiev's theoretical prediction with an experimentally determined exponent of approximately 1.32 [3] [4]. The relationship between radiative rate constant and refractive index follows the equation kr ∝ n^1.32, confirming the validity of local field corrections in fluorescence quantum yield determinations [3] [4].

The extinction coefficient at the absorption maximum (451.2 nm) reaches 35,400 M⁻¹cm⁻¹ in cyclohexane, indicating strong electronic transition probability [1] [5]. The large fluorescence transition dipole moment observed in 9,10-bis(phenylethynyl)anthracene derivatives results from extended π-conjugation between the anthracene core and phenyl substituents through acetylene linkages [6] [7]. This conjugation enhancement leads to natural radiative lifetimes in the range of 2.5-4.4 ns, representing a 5-10 fold reduction compared to unsubstituted anthracene [6] [7].

| Solvent | Quantum Yield (Φ) | Refractive Index (n) | Radiative Rate Constant (10⁸ s⁻¹) |

|---|---|---|---|

| Cyclohexane | 1.00 | 1.426 | 3.51 |

| n-Hexane | 0.98 | 1.375 | 3.42 |

| n-Pentane | 0.97 | 1.358 | 3.38 |

| Toluene | 0.96 | 1.497 | 3.58 |

Solvent and Temperature Dependence of Emission

The photophysical properties of 9,10-bis(phenylethynyl)anthracene exhibit pronounced solvent and temperature dependencies that provide insights into the underlying molecular mechanisms. In fluid media, the ultraviolet-visible spectrum shows diminished vibrational resolution compared to the fluorescence spectrum, whereas this resolution recovers when polyethylene film serves as the solvent matrix [8] [9] [10]. This behavior results from the coexistence of multiple conformations in fluid solutions, while only the planar conformation exists in the polymer environment [8] [9] [10].

Temperature-dependent measurements reveal systematic changes in both fluorescence lifetime and radiative rate constants. The fluorescence lifetime decreases from 2.95 ns at 15°C to 2.60 ns at 50°C, while the radiative rate constant increases correspondingly from 3.39 × 10⁸ s⁻¹ to 3.85 × 10⁸ s⁻¹ [3] [4]. This negative temperature coefficient of the radiative rate originates partly from the temperature dependence of the solvent refractive index, with an additional small intrinsic contribution observed [3] [4].

The solvent viscosity significantly influences the excited state dynamics, particularly affecting torsional disorder and planarization processes. In high-viscosity solvents, red-edge irradiation excites predominantly planar molecules that return to the ground state without significant structural dynamics [11]. However, higher-energy irradiation excites torsionally disordered molecules that subsequently planarize, leading to important spectral dynamics occurring partially through viscosity-independent inertial motion [11].

| Temperature (°C) | Fluorescence Lifetime (ns) | Radiative Rate Constant (10⁸ s⁻¹) | Quantum Yield |

|---|---|---|---|

| 15 | 2.95 | 3.39 | 1.00 |

| 25 | 2.85 | 3.51 | 1.00 |

| 35 | 2.75 | 3.64 | 0.99 |

| 50 | 2.60 | 3.85 | 0.99 |

Single-Molecule Spectroscopy Insights

Single-molecule spectroscopy investigations of 9,10-bis(phenylethynyl)anthracene reveal detailed photophysical and photostability characteristics at the individual molecule level. The compound demonstrates exceptional photostability, delivering more than 10⁷ photons before photobleaching under deoxygenated conditions [12] [13]. This remarkable photostability, combined with photobleaching quantum yields as low as 10⁻⁹ to 10⁻⁸ in argon atmosphere, establishes 9,10-bis(phenylethynyl)anthracene as a superior fluorescent probe for single-molecule studies [12] [13].

The fluorescence intensity trajectories exhibit characteristic on-off blinking behavior attributed to temporary occupation of the excited triplet state T₁ through intersystem crossing. The intersystem crossing quantum yield remains extremely low, on the order of 10⁻⁵ to 10⁻⁴, theoretically rationalized by the large energy gap between the ³B₂ᵤ and S₁(¹B₁ᵤ)/T₁(³B₁ᵤ) states [12] [13]. Triplet lifetimes range from 1-10 milliseconds in polymer film matrices, with the distribution derived from blinking statistics and intensity autocorrelation analyses using a three-state model encompassing S₀, S₁, and T₁ states [12] [13].

The presence of oxygen significantly degrades photostability, with photobleaching quantum yields increasing to 10⁻⁷ to 10⁻⁶ under air conditions [12] [13]. This oxygen sensitivity demonstrates the importance of environmental control in single-molecule experiments. The emission wavelength range spans 460-520 nm at the single-molecule level, with fluorescence lifetimes of 2.5-3.5 ns consistent with ensemble measurements [12] [13].

| Parameter | Value | Conditions |

|---|---|---|

| Intersystem Crossing Quantum Yield | 10⁻⁵ - 10⁻⁴ | Zeonex polymer film |

| Triplet Lifetime | 1-10 ms | Zeonex polymer film |

| Photobleaching Quantum Yield (air) | 10⁻⁷ - 10⁻⁶ | Room temperature |

| Photobleaching Quantum Yield (Ar) | 10⁻⁹ - 10⁻⁸ | Deoxygenated conditions |

| Photons before Photobleaching | > 10⁷ | Deoxygenated conditions |

| Blinking Frequency | 0.1-1 Hz | Room temperature |

| Fluorescence Lifetime | 2.5-3.5 ns | Single molecule level |

| Emission Wavelength Range | 460-520 nm | Single molecule level |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant